molecular formula C12H7ClF3N3O2 B12587318 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid CAS No. 878156-22-0

4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid

Cat. No.: B12587318
CAS No.: 878156-22-0
M. Wt: 317.65 g/mol
InChI Key: JGUGUBMVSNDFQX-UHFFFAOYSA-N
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Description

4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is a chemical compound with the molecular formula C12H7ClF3N3O2 and a molecular weight of 317.65 This compound features a pyrimidine ring substituted with a chloro and trifluoromethyl group, linked to a benzoic acid moiety through an amino group

Preparation Methods

The synthesis of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity, while the benzoic acid moiety may enhance its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with chloro and trifluoromethyl substitutions. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:

The uniqueness of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

878156-22-0

Molecular Formula

C12H7ClF3N3O2

Molecular Weight

317.65 g/mol

IUPAC Name

4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C12H7ClF3N3O2/c13-9-8(12(14,15)16)5-17-11(19-9)18-7-3-1-6(2-4-7)10(20)21/h1-5H,(H,20,21)(H,17,18,19)

InChI Key

JGUGUBMVSNDFQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=C(C(=N2)Cl)C(F)(F)F

Origin of Product

United States

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